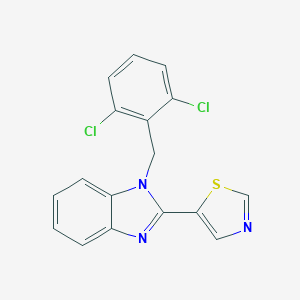![molecular formula C20H23N5O2S B328677 N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B328677.png)
N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE: is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Thioether Formation: The tetrazole derivative is then reacted with a suitable thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with 4-sec-butylphenylamine and acetic anhydride to form the acetamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the aromatic rings or the acetamide group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced aromatic rings or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Potential applications in the development of new pharmaceuticals due to its unique structure.
- Investigated for its interactions with biological macromolecules.
Medicine:
- Explored for its potential as a therapeutic agent in treating various diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in catalysis and other industrial processes.
作用机制
The mechanism of action of N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
相似化合物的比较
- N-(4-sec-butylphenyl)-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide
- N-(4-sec-butylphenyl)-2-{[1-(4-nitrophenyl)-1H-tetrazol-5-yl]thio}acetamide
Uniqueness:
- The presence of the 4-methoxyphenyl group in N-[4-(BUTAN-2-YL)PHENYL]-2-{[1-(4-METHOXYPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDE imparts unique electronic and steric properties, influencing its reactivity and interactions.
- The combination of aromatic and heterocyclic structures provides a versatile framework for various chemical modifications and applications.
属性
分子式 |
C20H23N5O2S |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
N-(4-butan-2-ylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H23N5O2S/c1-4-14(2)15-5-7-16(8-6-15)21-19(26)13-28-20-22-23-24-25(20)17-9-11-18(27-3)12-10-17/h5-12,14H,4,13H2,1-3H3,(H,21,26) |
InChI 键 |
NVZXKPKQXKKOTO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
规范 SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328594.png)
![N-{[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B328595.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B328597.png)
![N-(2-{(2E)-2-[(2-ethoxynaphthalen-1-yl)methylidene]hydrazinyl}-2-oxoethyl)-2-(naphthalen-2-yloxy)acetamide (non-preferred name)](/img/structure/B328601.png)
![N-{2-[2-(5-chloro-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-4-(4-methoxyphenyl)butanamide](/img/structure/B328602.png)
![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B328604.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-4-(4-methoxyphenyl)butanamide](/img/structure/B328607.png)
![N-(2-{2-[4-(mesitylmethoxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-2-(3-methylphenoxy)acetamide](/img/structure/B328608.png)
![N-[2-(2-{3-nitro-4-methylbenzylidene}hydrazino)-2-oxoethyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B328609.png)
![N-{1-[(2-{3-nitro-4-methylbenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(2-naphthyloxy)acetamide](/img/structure/B328610.png)
![N-[2-[2-[(Z)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-4-(4-methoxyphenyl)butanamide](/img/structure/B328612.png)

![N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-methyl-2-[(2-naphthalen-2-yloxyacetyl)amino]butanamide](/img/structure/B328615.png)
![3-Ethyl-5-[(5-{2-nitro-4-methoxyphenyl}-2-furyl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B328617.png)
